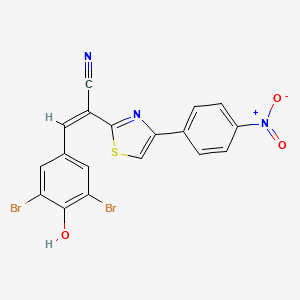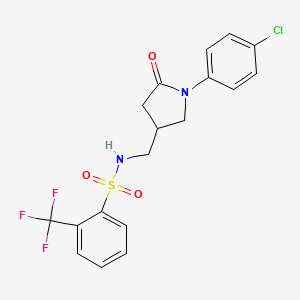
N-(2-(3-(4-éthoxyphényl)-6-oxopyridazin-1(6H)-yl)éthyl)-4-fluoro-3-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le complexe synthétisé de ce composé avec le tétraphénylborate a été étudié pour ses propriétés antibactériennes . La compréhension de son efficacité contre des souches bactériennes spécifiques pourrait contribuer au développement de nouveaux agents antimicrobiens.
- La formation de complexes d'ions associés entre les molécules bioactives et les molécules organiques est essentielle pour comprendre leurs interactions avec les récepteurs. Dans ce cas, le composé forme un complexe d'ions associés avec le tétraphénylborate, qui a été caractérisé à l'aide de diverses méthodes physicochimiques .
- Le N-(4-éthoxyphényl)-rétinoïde (4-EPR) a été proposé comme étalon interne indispensable pour la détermination précise des niveaux de 4-HPR dans les tissus lors de la formation préclinique et de l'analyse chromatographique . La compréhension de son rôle en chimie analytique est cruciale.
- La structure du composé ressemble à certaines molécules biologiquement actives. Par exemple, l'inhibiteur de la 11β-hydroxystéroïde déshydrogénase de type 1 (11β-HSD1) est utilisé pour traiter les maladies associées aux anomalies du cortisol. L'exploration d'analogues basés sur ce composé pourrait conduire à de nouveaux candidats médicaments .
Activité antibactérienne
Chimie des ions associés
Étalon interne en chimie analytique
Conception de médicaments et anomalies du cortisol
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural features of the compound and its physicochemical properties.
Mode of Action
The mode of action of the compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions would depend on the specific targets and the structural features of the compound.
Biochemical Pathways
The compound likely affects several biochemical pathways, given its complex structure and potential for diverse interactions . The affected pathways could include those involved in signal transduction, metabolism, and other cellular processes. The downstream effects of these pathway alterations would depend on the specific targets and the cells in which they are expressed.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability . Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body through various routes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . These effects could include changes in cellular signaling, alterations in gene expression, or effects on cellular metabolism. The overall result of these changes would determine the compound’s therapeutic or toxic effects.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability . These factors could include the pH and composition of the biological fluids the compound encounters, the presence of other compounds that could interact with it, and the specific characteristics of the cells and tissues it reaches. Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-3-29-17-6-4-16(5-7-17)20-10-11-21(26)25(24-20)13-12-23-30(27,28)18-8-9-19(22)15(2)14-18/h4-11,14,23H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOIMJHGJYJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2480915.png)


![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)



![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

